2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused with a quinazoline ring, along with a dichlorobenzyl substituent. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced thiadiazoloquinazoline derivatives.
Substitution: Formation of substituted thiadiazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . Additionally, it can interact with cellular receptors and signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazoline derivatives: Compounds with the quinazoline ring system that have diverse pharmacological properties.
Thiazoloquinazoline derivatives: Similar fused ring systems with potential therapeutic applications.
Uniqueness
2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of both the thiadiazole and quinazoline rings, along with the dichlorobenzyl substituent
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3OS/c17-11-6-5-9(7-12(11)18)8-14-20-21-15(22)10-3-1-2-4-13(10)19-16(21)23-14/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJPWGYJRAXRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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